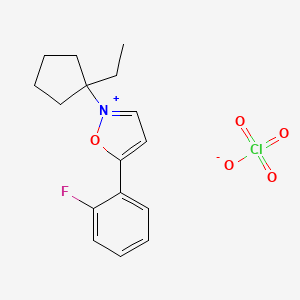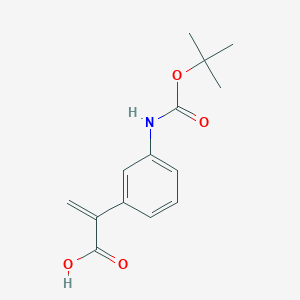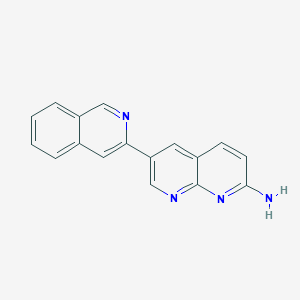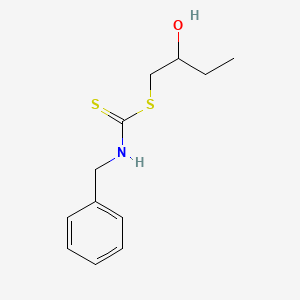
2-Hydroxybutyl benzylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybutyl benzylcarbamodithioate is a chemical compound belonging to the class of dithiocarbamates. Dithiocarbamates are known for their wide range of applications, including use as fungicides, vulcanization accelerators, and in the synthesis of various organic compounds . The compound’s structure includes a hydroxybutyl group and a benzylcarbamodithioate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxybutyl benzylcarbamodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and epoxides. This method is catalyst-free and highly regioselective, typically carried out in ethanol at room temperature . The general reaction involves the following steps:
- Reaction of an amine with carbon disulfide to form a dithiocarbamic acid salt.
- Addition of an epoxide to the reaction mixture, leading to the formation of the desired 2-hydroxyalkyl dithiocarbamate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization for large-scale production. This includes controlling reaction times, temperatures, and the use of solvents to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxybutyl benzylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbon-sulfur bond, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various dithiocarbamate derivatives .
Scientific Research Applications
2-Hydroxybutyl benzylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of other organic compounds.
Biology: Investigated for its potential as an anticancer agent and cell apoptosis inhibitor.
Medicine: Explored for its use in drug development due to its biological activity.
Industry: Utilized as a multifunctional lubricant additive and in the synthesis of ionic liquids.
Mechanism of Action
The mechanism of action of 2-Hydroxybutyl benzylcarbamodithioate involves its interaction with molecular targets and pathways. The compound can inhibit enzymes by forming complexes with metal ions, disrupting their normal function. Additionally, it can induce oxidative stress in cells, leading to apoptosis or other cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyalkyl dithiocarbamates: These compounds share a similar structure and reactivity, often used in similar applications.
Benzyl dithiocarbamates: These compounds have a benzyl group attached to the dithiocarbamate moiety, offering different reactivity and applications.
Uniqueness
2-Hydroxybutyl benzylcarbamodithioate is unique due to its specific combination of a hydroxybutyl group and a benzylcarbamodithioate moiety. This structure provides distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
922164-88-3 |
|---|---|
Molecular Formula |
C12H17NOS2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
2-hydroxybutyl N-benzylcarbamodithioate |
InChI |
InChI=1S/C12H17NOS2/c1-2-11(14)9-16-12(15)13-8-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |
InChI Key |
ASZXNYDRRFXNTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CSC(=S)NCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


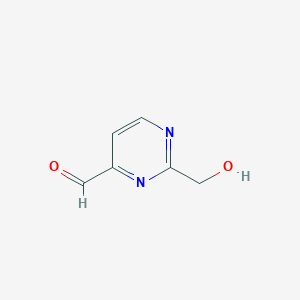
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
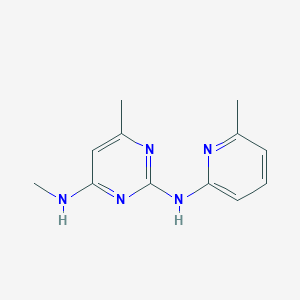
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)
![1,2-Diiodo-4-nitro-5-[(propan-2-yl)oxy]benzene](/img/structure/B12637970.png)


![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)


